Lissamine Green
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRYBLIGYQPPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34ClN2O6S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11096-63-2 | |
| Record name | Lissamine Green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Diazotization Step
Aminophenyl derivatives are treated with sodium nitrite () in an acidic medium (typically hydrochloric acid, ) at low temperatures (0–5°C). This generates a diazonium salt, a highly reactive intermediate. The reaction can be represented as:
where represents the aminophenyl group.
Coupling Reaction
The diazonium salt is then coupled with a naphthol derivative (e.g., 1-naphthol) under alkaline conditions (pH 8–10). This step forms the azo bond (), critical for the dye’s chromophoric properties:
The product is precipitated, filtered, and purified via recrystallization or column chromatography to remove unreacted precursors and byproducts.
Key Challenges in Traditional Methods
-
Temperature Sensitivity : Diazonium salts are thermally unstable, requiring strict temperature control.
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Waste Generation : Use of stoichiometric and produces acidic and nitrous waste, necessitating neutralization.
Green Chemistry Approach Using Deep Eutectic Solvents
Recent advancements prioritize sustainability. A 2019 study demonstrated a room-temperature synthesis using a deep eutectic solvent (DES) composed of choline chloride () and tartaric acid (molar ratio 1:1).
Reaction Mechanism
The DES serves dual roles as a solvent and catalyst :
Advantages Over Traditional Methods
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Method | Green DES Method |
|---|---|---|
| Temperature | 0–5°C | Room temperature (25°C) |
| Reaction Time | 2–4 hours | 1–2 hours |
| Solvent System | Tartaric Acid | |
| Diazonium Stability | <1 hour | 192 hours |
| Yield | 70–80% | 85–90% |
Industrial-Scale Production and Optimization
Industrial synthesis scales the traditional or green methods while addressing:
Purification Techniques
Chemical Reactions Analysis
Lissamine Green undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur with reducing agents, resulting in the cleavage of the dye structure.
Substitution: The dye can undergo substitution reactions where functional groups on the aminophenyl rings are replaced by other groups.
Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Clinical Applications
1. Dry Eye Disease Assessment
Lissamine Green has been recognized as a gold standard for demonstrating ocular surface staining in patients with dry eye disease. It is particularly effective in clinical trials and practice due to its reproducibility and correlation with symptoms of ocular discomfort.
- Study Findings : A study demonstrated that LG staining correlates significantly with symptoms reported by patients, establishing it as a reliable endpoint for clinical management and drug development in DED .
2. Sjögren's Syndrome Evaluation
In the context of Sjögren's syndrome, LG is utilized to assess keratoconjunctivitis sicca (KCS). A new ocular grading system developed within the Sjögren's International Collaborative Clinical Alliance (SICCA) incorporates LG staining to evaluate ocular surface damage.
- Case Study : The SICCA study analyzed 1,208 participants, revealing strong associations between abnormal ocular staining scores using LG and other clinical features of Sjögren's syndrome .
3. Optimization of Staining Techniques
Research has focused on optimizing the parameters for LG application to enhance diagnostic accuracy. Studies have evaluated different volumes and timing for instillation, finding that 10 to 20 µl volumes yield the best results when observed under specific lighting conditions.
- Optimal Parameters : The ideal observation time post-instillation is between one to four minutes, with a red barrier filter enhancing the visibility of corneal staining .
Comparative Data on Staining Efficacy
The following table summarizes key findings from various studies comparing this compound with other staining agents:
Research Insights
This compound's role extends beyond mere diagnostics; it is integral in clinical research methodologies aimed at understanding ocular diseases:
- Clinical Trials : The dye serves as a primary endpoint in drug development trials, facilitating the assessment of therapeutic efficacy in treating DED.
- Quality Improvement Studies : Investigations into optimal usage parameters have led to improved diagnostic protocols, enhancing patient care quality .
Mechanism of Action
Lissamine Green exerts its effects by selectively staining cells that are damaged or lack protective mucin or glycocalyx. The dye binds to cellular components, highlighting areas of cell damage. This selective staining is due to the dye’s affinity for cellular proteins and nucleic acids, which allows it to differentiate between healthy and damaged cells .
Comparison with Similar Compounds
Biological Activity
Lissamine Green (LG) is a synthetic organic dye widely used in ophthalmology for assessing ocular surface integrity, particularly in the diagnosis of dry eye disease. Its biological activity is characterized by its ability to stain damaged epithelial cells on the ocular surface, providing valuable insights into various ocular conditions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in clinical diagnostics, comparative studies with other dyes, and its safety profile.
This compound is an organic acid dye with the chemical structure characterized by two aminophenyl groups. It is known for its ability to stain cells that are unprotected by mucin or glycocalyx, as well as damaged cells. Unlike Rose Bengal, another dye used for similar purposes, this compound does not inhibit viral replication in vitro and is less irritating to patients . This makes it a preferred choice in clinical settings.
Ocular Surface Assessment
This compound is primarily utilized for evaluating the ocular surface in patients with dry eye syndrome. Studies have demonstrated that LG staining correlates well with the severity of ocular surface damage. For instance, a study involving 54 dogs indicated that higher staining grades were significantly associated with lower tear production rates and shorter tear film breakup times (TFBUT) . This correlation underscores LG's effectiveness as a diagnostic tool.
Comparative Studies
Several studies have compared the efficacy of this compound with Rose Bengal. A randomized crossover study involving 30 patients found that LG produced similar staining patterns to Rose Bengal but resulted in less discomfort for patients . Moreover, LG's staining patterns were noted to correlate poorly with disease severity as assessed by the Ocular Surface Disease Index, indicating that while it is effective for detecting epithelial damage, it may not fully reflect the underlying pathology.
Case Studies and Observational Research
- Dry Eye Disease Evaluation : A cohort study highlighted the use of a semiautomated system for quantifying LG staining in patients with dry eye disease. The results showed a strong correlation between automated scores and those given by ophthalmologists using traditional scales .
- Predictive Value in Veterinary Medicine : In veterinary studies, this compound has been shown to predict tear film deficiency in dogs effectively. The grading of conjunctival staining was directly linked to tear production metrics, reinforcing its utility across species .
- Safety Profile : Previous carcinogenicity and toxicity studies have indicated that this compound has an excellent safety profile, making it suitable for repeated use in clinical settings .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity and clinical applications of this compound:
Q & A
Basic Research: Methodological Optimization
Q1. What methodological considerations are critical when applying Lissamine Green for conjunctival staining in dry eye disease (DED) research? Answer: Studies recommend two sequential applications of a wetted this compound strip (each lasting five seconds, spaced one minute apart) to optimize staining intensity and punctate spot counts . Standardize post-application assessment intervals (e.g., slit lamp photography at 30, 60, 90, and 400 seconds) to reduce variability in data interpretation.
Q2. How should researchers report this compound staining results to ensure reproducibility in clinical studies? Answer: Follow CONSORT guidelines for diagnostic studies:
- Detail strip preparation (e.g., 20% solution concentration) .
- Specify application volume (e.g., 1 µL in lateral conjunctival sac) and timing.
- Use validated grading scales (0–4 for conjunctival damage) and include imaging parameters (magnification, lighting conditions) .
Advanced Research: Experimental Design & Data Contradictions
Q3. How can researchers resolve contradictions in diagnostic accuracy between this compound staining and other DED tests like the Ocular Surface Disease Index (OSDI)? Answer: Comparative analyses reveal this compound has high sensitivity (83.2–100%) but low specificity (18.2–34.2%) versus OSDI (84.2% sensitivity, 100% specificity) . To address discrepancies:
- Use multi-modal approaches (e.g., combine staining with tear film breakup time).
- Stratify cohorts by age (pediatric vs. adult populations show divergent staining patterns) .
- Apply Bayesian statistical models to weigh test performance in heterogeneous populations.
Q4. What experimental design principles should guide comparative studies evaluating this compound versus fluorescein in meibomian gland dysfunction (MGD) assessments? Answer:
- Crossover design: Control for inter-subject variability by testing both dyes in the same cohort.
- Power analysis: Account for moderate inter-test agreement (κ = 0–0.20) .
- Grading standardization: Use dual-masked evaluators trained on the Oxford Schema .
Mechanistic & Analytical Depth
Q5. What molecular characteristics of this compound influence its binding affinity to devitalized ocular cells? Answer: this compound’s synthetic structure (molecular weight: 576.6 Daltons) and hydrophilic properties enable selective adhesion to damaged epithelial cells. Its absorption spectrum (peak at 550 nm) facilitates contrast enhancement in slit lamp imaging .
Q6. How can temporal variations in this compound staining patterns be analyzed in longitudinal DED trials? Answer:
- Statistical approach: Mixed-effects models with time as a repeated measure.
- Covariates: Include baseline staining scores, blink rate, and tear osmolarity.
- Survival analysis: Model time-to-staining recurrence using Cox proportional hazards .
Methodological Pitfalls & Validation
Q7. What are common sources of error in this compound staining protocols, and how can they be mitigated? Answer:
- False positives: Caused by excessive dye volume. Mitigation: Calibrate micropipettes to deliver 1 µL .
- Inter-rater variability: Address via standardized training using reference images .
- Environmental factors: Control humidity (40–60%) to prevent premature dye evaporation.
Q8. How should researchers validate novel applications of this compound in non-ocular tissues (e.g., oral mucosa)? Answer:
- Pilot studies: Compare staining patterns against gold-standard histology.
- Cross-reactivity tests: Assess dye specificity for keratinized vs. non-keratinized epithelia.
- Ethical compliance: Follow institutional review board (IRB) protocols for human tissue research .
Data Interpretation & Green Chemistry Alignment
Q9. How does this compound’s use align with Green Chemistry principles in diagnostic research? Answer:
- Principle #4 (Safer chemicals): Lower cytotoxicity compared to rose bengal .
- Principle #5 (Safer solvents): Aqueous solubility reduces organic solvent use .
- Principle #12 (Accident prevention): Non-flammable formulation enhances lab safety .
Q10. What statistical frameworks best analyze conflicting data between this compound and meibomian gland expression scores? Answer:
- Multivariate regression: Model staining intensity as a function of gland dysfunction grade (0–3) .
- Receiver operating characteristic (ROC) curves: Calculate area under the curve (AUC) to quantify diagnostic concordance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
